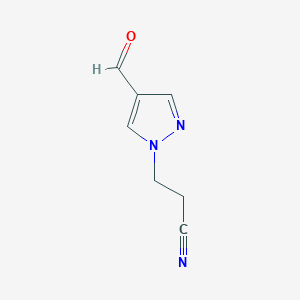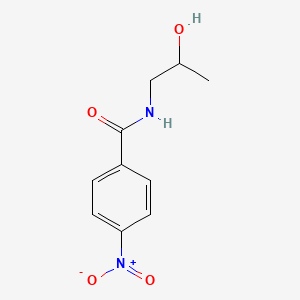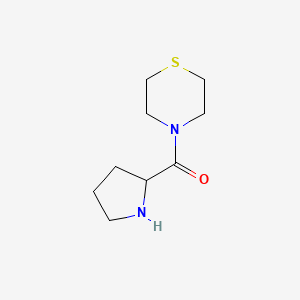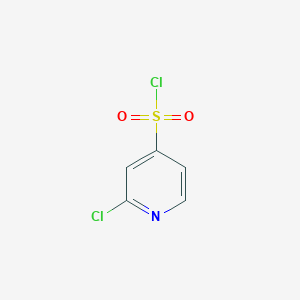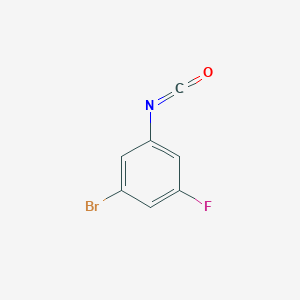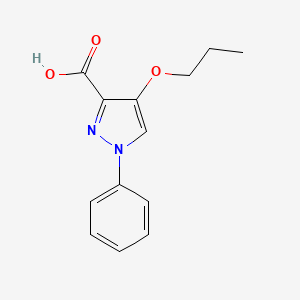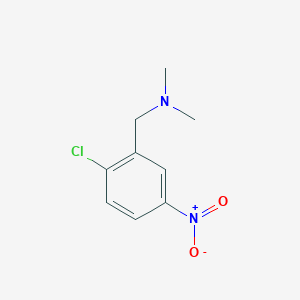
(2-Chloro-5-nitrobenzyl)dimethylamine
描述
(2-Chloro-5-nitrobenzyl)dimethylamine is an organic compound with the molecular formula C9H11ClN2O2 It is characterized by the presence of a chloro group, a nitro group, and a dimethylamine group attached to a benzyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrobenzyl)dimethylamine typically involves the nitration of 2-chlorobenzyl chloride followed by the introduction of the dimethylamine group. One common method involves the following steps:
Nitration: 2-Chlorobenzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-5-nitrobenzyl chloride.
Amination: The resulting 2-chloro-5-nitrobenzyl chloride is then reacted with dimethylamine in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the nitration and amination steps.
化学反应分析
Types of Reactions
(2-Chloro-5-nitrobenzyl)dimethylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: (2-Amino-5-nitrobenzyl)dimethylamine.
Substitution: Various substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
科学研究应用
(2-Chloro-5-nitrobenzyl)dimethylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific chemical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
作用机制
The mechanism of action of (2-Chloro-5-nitrobenzyl)dimethylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dimethylamine group can enhance the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
相似化合物的比较
Similar Compounds
(2-Chloro-5-nitrobenzyl)amine: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
(2-Chloro-5-nitrobenzyl)methylamine: Contains only one methyl group, affecting its solubility and biological activity.
(2-Chloro-5-nitrobenzyl)ethylamine: The presence of an ethyl group instead of dimethyl groups alters its steric and electronic properties.
Uniqueness
(2-Chloro-5-nitrobenzyl)dimethylamine is unique due to the presence of both the nitro and dimethylamine groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-11(2)6-7-5-8(12(13)14)3-4-9(7)10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAKRADBVATBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
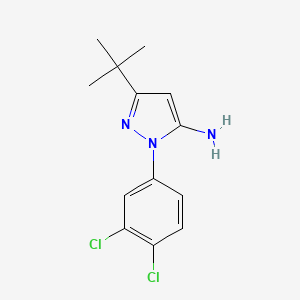
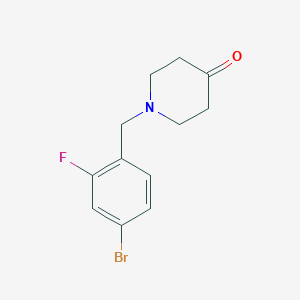
![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride](/img/structure/B1438320.png)
![4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438321.png)
![6-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1438323.png)
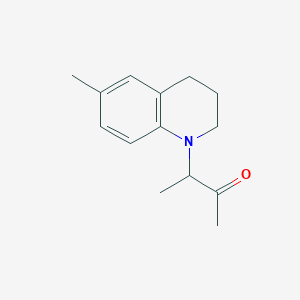
![Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate](/img/structure/B1438325.png)
